molecular formula C5H16Cl2N2 B6159063 [(2S)-1-aminopropan-2-yl]dimethylamine dihydrochloride CAS No. 486414-39-5

[(2S)-1-aminopropan-2-yl]dimethylamine dihydrochloride

Cat. No.: B6159063
CAS No.: 486414-39-5
M. Wt: 175.10 g/mol
InChI Key: XBNXYRJEGDOWIL-XRIGFGBMSA-N
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Description

[(2S)-1-aminopropan-2-yl]dimethylamine dihydrochloride is a chemical compound that belongs to the class of amines. It is a derivative of propanamine and is characterized by the presence of two methyl groups attached to the nitrogen atom. This compound is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-1-aminopropan-2-yl]dimethylamine dihydrochloride typically involves the reaction of (S)-1-chloro-2-propanamine with dimethylamine. The reaction is carried out in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired product. The resulting compound is then purified through recrystallization or other suitable purification techniques.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[(2S)-1-aminopropan-2-yl]dimethylamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out under mild conditions to prevent over-oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions. The reaction conditions vary depending on the nature of the nucleophile and the desired product.

Major Products Formed

    Oxidation: Amine oxides

    Reduction: Primary amines

    Substitution: Various substituted amines and derivatives

Scientific Research Applications

[(2S)-1-aminopropan-2-yl]dimethylamine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of [(2S)-1-aminopropan-2-yl]dimethylamine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

[(2S)-1-aminopropan-2-yl]dimethylamine dihydrochloride can be compared with other similar compounds such as:

    Allylamine: An unsaturated amine with similar reactivity but different structural features.

    2-aminopyrimidine derivatives: Compounds with similar functional groups but different core structures.

The uniqueness of this compound lies in its specific structural configuration and the presence of two methyl groups attached to the nitrogen atom, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

486414-39-5

Molecular Formula

C5H16Cl2N2

Molecular Weight

175.10 g/mol

IUPAC Name

(2S)-2-N,2-N-dimethylpropane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C5H14N2.2ClH/c1-5(4-6)7(2)3;;/h5H,4,6H2,1-3H3;2*1H/t5-;;/m0../s1

InChI Key

XBNXYRJEGDOWIL-XRIGFGBMSA-N

Isomeric SMILES

C[C@@H](CN)N(C)C.Cl.Cl

Canonical SMILES

CC(CN)N(C)C.Cl.Cl

Purity

95

Origin of Product

United States

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